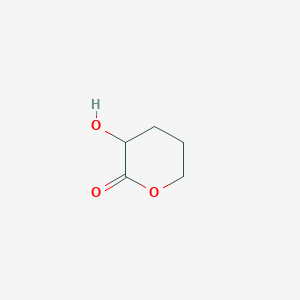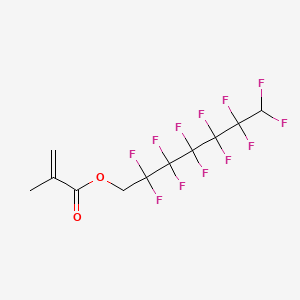
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
Overview
Description
Synthesis Analysis
The first paper discusses the anionic polymerization of protected forms of 2-hydroxyethyl methacrylate (HEMA) to produce well-defined poly(HEMA) with predictable molecular weights and narrow molecular weight distributions . The synthesis involves the use of anionic initiators and the presence of LiCl to achieve stable living polymers. The second paper presents the synthesis of a new difunctional methacrylate monomer, 2-hydroxy-3-methacryloyloxypropoxybenzene, which is used to create porous microspheres . These studies highlight the importance of controlled synthesis techniques to achieve desired polymer architectures.
Molecular Structure Analysis
While the molecular structure of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl methacrylate is not specifically analyzed in the provided papers, the structure of methacrylate monomers is crucial for their reactivity and the properties of the resulting polymers. The presence of protective groups in the monomers allows for the control over the polymerization process and the final polymer structure . The multifunctional nature of the monomer discussed in the second paper suggests that it can form cross-linked structures, leading to porous materials .
Chemical Reactions Analysis
The papers detail the polymerization reactions of methacrylate monomers. In the first paper, anionic polymerization is used to polymerize protected HEMA monomers, which can then be hydrolyzed to remove the protective groups and yield linear poly(HEMA) . The second paper involves copolymerization of a difunctional methacrylate monomer with a cross-linking agent to produce porous microspheres . These reactions are indicative of the types of chemical processes that methacrylate monomers can undergo to form polymeric materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of the polymers derived from methacrylate monomers are influenced by the monomers' structure and the polymerization process. The first paper indicates that the resulting poly(HEMA) has very narrow molecular weight distributions, which is significant for the consistency of the polymer's properties . The second paper examines the thermal resistance and swelling behavior of the porous microspheres in various organic diluents, which are important properties for practical applications . These analyses demonstrate the relationship between monomer structure, polymerization conditions, and the resulting material properties.
Scientific Research Applications
Hydrogel Development for Contact Lenses
Research conducted by Knzler and Ozark (1997) explored the use of methacrylate-capped fluoro side chain siloxanes, including 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorotridecoxy)propyl side chain siloxanes, in the development of hydrogels for contact lens applications. Their study demonstrated that the incorporation of such fluorinated methacrylates into hydrogels resulted in materials with high oxygen permeability, a wide range of water contents, and low elasticity, making them suitable for contact lens use (Knzler & Ozark, 1997).
Surface Characterization and Polymerization
In 2008, Xu and Liu investigated the copolymerization of dodecafluoroheptyl methacrylate with hydrophilic monomers. This process involved emulsifier-free emulsion polymerization using RAFT (Reversible Addition-Fragmentation chain Transfer). The study found that the resulting amphiphilic copolymers formed stable micelles and could produce hydrophobic films after heating treatment (Xu & Liu, 2008).
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F12O2/c1-4(2)5(24)25-3-7(14,15)9(18,19)11(22,23)10(20,21)8(16,17)6(12)13/h6H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKHMSPWWGBKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC5F10CH2OC(O)C(CH3)=CH2, C11H8F12O2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25656-09-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70177132 | |
| Record name | (6H-Perfluorohexyl)methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate | |
CAS RN |
2261-99-6 | |
| Record name | 1,1,7-Trihydrododecafluoroheptyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2261-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002261996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6H-Perfluorohexyl)methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



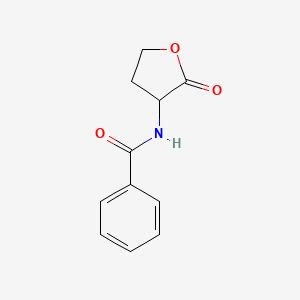
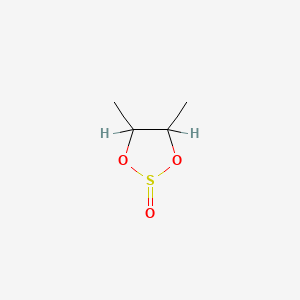
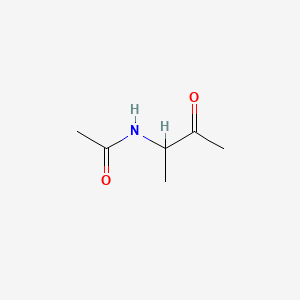
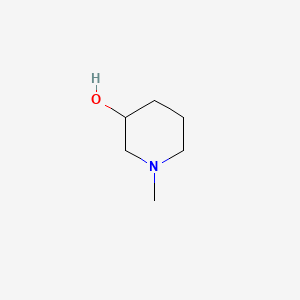

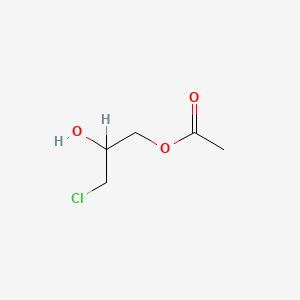
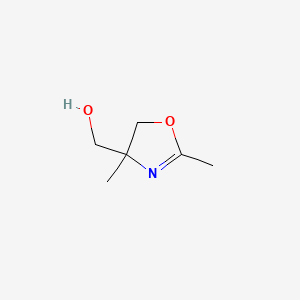
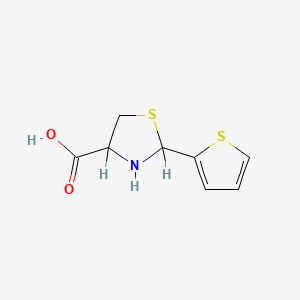
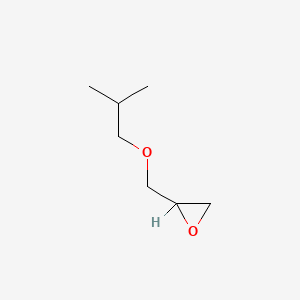
![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B1294521.png)
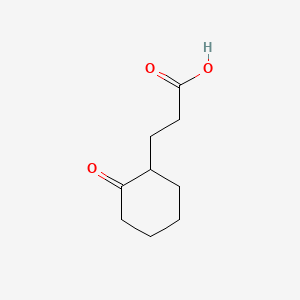
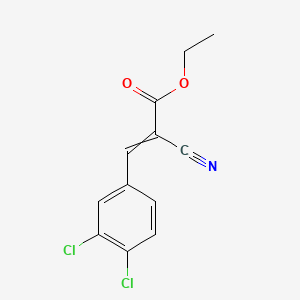
![Octahydro-1h-cyclopenta[b]pyridine](/img/structure/B1294527.png)
